Boiling Point Reduction of ~120 °C vs. GPTMS Enables Low-Temperature Processing
Silane, trimethoxy(oxiranylmethyl)- exhibits a predicted boiling point of 158.5 ± 13.0 °C at 760 mmHg, which is fundamentally lower than that of the commercially dominant epoxy silane GPTMS (CAS 2530-83-8), whose experimentally determined boiling point is approximately 290–299 °C at 760 mmHg . This ~120–140 °C difference arises from the absence of a propyl spacer, reducing molecular weight and inter-molecular dispersion forces. For applications requiring vacuum-assisted resin transfer molding (VARTM) or low-temperature curing, the lower boiling point of the target compound offers a wider volatile processing window and reduced residual silane in the final composite .
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 158.5 ± 13.0 °C (predicted, 760 mmHg) |
| Comparator Or Baseline | GPTMS (CAS 2530-83-8): 299.4 ± 0.0 °C (ACD/Labs predicted, 760 mmHg); experimental bp ~290 °C at 760 mmHg |
| Quantified Difference | ~120–140 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg); predicted values from ACD/Labs Percepta Platform v14.00 |
Why This Matters
A lower boiling point allows distillation-based purification and solvent-free deposition at reduced thermal budgets, critical for heat-sensitive substrates in microelectronic packaging.
